molecular formula C9H12BrNO B13218210 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine

Cat. No.: B13218210
M. Wt: 230.10 g/mol
InChI Key: MVPTVOXQVNVTHI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a bromomethyl group at the second position and a propan-2-yloxy group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyridine.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: The major product is 2-methyl-4-(propan-2-yloxy)pyridine.

Scientific Research Applications

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the pyridine ring can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-(propan-2-yloxy)pyridine
  • 2-(Iodomethyl)-4-(propan-2-yloxy)pyridine
  • 2-(Bromomethyl)-4-(methoxy)pyridine

Uniqueness

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and propan-2-yloxy groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(bromomethyl)-4-propan-2-yloxypyridine

InChI

InChI=1S/C9H12BrNO/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6H2,1-2H3

InChI Key

MVPTVOXQVNVTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1)CBr

Origin of Product

United States

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